Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a 3-methoxybenzamido substituent at the 3-position and a methyl ester at the 2-position. This structure combines electron-donating (methoxy) and hydrogen-bonding (amide) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-[(3-methoxybenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-22-12-7-5-6-11(10-12)17(20)19-15-13-8-3-4-9-14(13)24-16(15)18(21)23-2/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMPPKHFCXPFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 3-methoxybenzoyl chloride with 3-aminobenzo[b]thiophene-2-carboxylic acid methyl ester. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Scientific Research Applications
Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate has several notable applications:
Chemistry
- Building Block for Complex Molecules: This compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of novel materials and pharmaceuticals.
Biology
- Antimicrobial Properties: Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Activity: Studies have shown that derivatives of benzothiophene compounds can inhibit microtubule polymerization, acting through the colchicine site of tubulin. This mechanism is crucial for developing new antitumor agents .
Medicine
- Drug Development: The compound is being investigated for its potential as a drug candidate due to its ability to interact with various biological targets. Its unique structure may enhance pharmacokinetic properties and target selectivity compared to other compounds in the same class .
Industry
- Organic Semiconductors: this compound is explored in the field of materials science for developing organic semiconductors, which are essential in electronic devices.
Case Studies
-
Antitumor Activity Study:
In a study assessing the antiproliferative effects on cancer cell lines, compounds derived from benzothiophenes demonstrated IC50 values ranging from 2.6 to 18 nM, indicating strong potential against various cancer types . -
Microtubule Polymerization Inhibition:
Research focused on the structure–activity relationship revealed that modifications at specific positions on the benzothiophene scaffold significantly impacted antiproliferative activity, suggesting avenues for further optimization .
Mechanism of Action
The mechanism of action of Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain kinases or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
Physicochemical and Spectroscopic Data
- IR Spectroscopy: Target compound expected to show peaks at ~1710 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) . Morpholinosulfonyl analog (): Sulfonyl S=O stretches at ~1350–1150 cm⁻¹ .
- NMR Data :
Biological Activity
Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 477490-21-4
- Molecular Formula : C18H15NO4S
- Molecular Weight : 341.38 g/mol
The compound features a benzothiophene core, which is a sulfur-containing heterocycle, along with a methoxybenzamido group that contributes to its biological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzothiophene structure can modulate various biological pathways by inhibiting or activating enzymes and receptors. For instance, it may affect kinase activity or receptor modulation, which plays a crucial role in cancer therapies and other medicinal applications .
Biological Activities
Research indicates that benzothiophene derivatives exhibit a wide range of bioactive effects, including:
- Anticancer Activity : Compounds similar to this compound have shown significant anti-proliferative effects against various cancer cell lines. For example, studies have demonstrated that certain benzothiophene derivatives can inhibit the proliferation, migration, and invasion of breast cancer cells (MDA-MB-231), promoting apoptosis through the RhoA/ROCK signaling pathway .
- Antimicrobial Properties : Benzothiophene derivatives are also noted for their antimicrobial activities. They have been tested against various bacterial strains, showing varying degrees of effectiveness. The structure's hydrophobicity is critical for enhancing antibacterial activity against pathogens such as Staphylococcus aureus .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of these compounds, suggesting they may inhibit pro-inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Evaluation
In a study focused on the anticancer properties of benzothiophene derivatives, this compound was evaluated for its ability to inhibit cancer cell growth. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against specific cancer types. Molecular docking studies further elucidated its binding affinity to key targets involved in cancer progression .
Q & A
Q. What are the typical synthetic routes for preparing benzo[b]thiophene-2-carboxylate derivatives, and how do they apply to the target compound?
The core benzo[b]thiophene scaffold is often synthesized via cyclization reactions. For example, substituted 2-fluorobenzaldehydes can react with methyl ethyl 2-mercaptoacetate in DMF at 60°C to form methyl benzo[b]thiophene-2-carboxylate intermediates . Subsequent hydrolysis yields carboxylic acids, which are coupled with amines (e.g., 3-methoxybenzamide) using EDC as a coupling agent to introduce the 3-methoxybenzamido group . Alternative methods include diazotization of 3-amino precursors followed by sulfonation or chlorosulfonation, as seen in morpholine-substituted derivatives .
Q. Which spectroscopic techniques are critical for characterizing the target compound?
Key methods include:
- H/C NMR : To confirm substituent positions (e.g., methoxybenzamido group at C3, ester at C2) and assess purity. Peaks near δ 3.8–4.0 ppm typically indicate methoxy groups, while aromatic protons appear between δ 7.0–8.5 ppm .
- IR spectroscopy : Absorption bands for ester C=O (~1700 cm), amide N-H (~3300 cm), and C-O (1250 cm) validate functional groups .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound in academia?
Benzo[b]thiophene derivatives are studied as kinase inhibitors, STAT3 signaling modulators, and antiviral agents. The 3-methoxybenzamido group may enhance binding to hydrophobic pockets in target proteins, while the ester moiety allows further derivatization .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to improve yields of the 3-methoxybenzamido substituent?
Contradictory yields in amide coupling (e.g., 47–67% in vs. >80% in ) suggest solvent and catalyst selection are critical. Using DMF as a solvent with EDC/HOBt or DCC/DMAP systems improves activation of the carboxylic acid intermediate. Pre-activation of the acid (30 min at 0°C) before adding the amine reduces side reactions . Microwave-assisted synthesis (e.g., 60°C, 1 hr) can also enhance efficiency .
Q. How do steric and electronic effects influence regioselectivity in substitutions on the benzo[b]thiophene core?
The C3 position is more reactive toward electrophilic substitution due to electron-donating effects from the ester group at C2. For example, nitration or sulfonation at C3 is favored, while bromination may occur at C5 or C7 depending on directing groups . Computational studies (DFT) can predict sites for functionalization by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
Discrepancies in STAT3 inhibition ( ) vs. antiviral activity ( ) may arise from substituent effects on solubility or target binding. Researchers should:
Q. How can mechanistic studies clarify side reactions during ester hydrolysis or aminolysis?
Competing hydrolysis of the methyl ester (e.g., under basic conditions) can be minimized by using controlled pH buffers (pH 7–8) and low temperatures (0–5°C). LC-MS monitoring of reaction intermediates helps identify byproducts like free carboxylic acids or dimerized species .
Methodological Tables
Q. Table 1. Comparative Yields in Coupling Reactions
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 67 | |
| DCC/DMAP | CHCl | 40 | 47 | |
| Microwave-assisted | DMF | 60 | 82 |
Q. Table 2. Key Spectral Data for Characterization
| Functional Group | NMR (δ, ppm) | IR (cm) |
|---|---|---|
| Methoxy (OCH) | 3.82 (s, 3H) | 1250 (C-O) |
| Ester (COOCH) | 3.95 (s, 3H) | 1705 (C=O) |
| Amide (NHCO) | 10.2 (s, 1H) | 3300 (N-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
